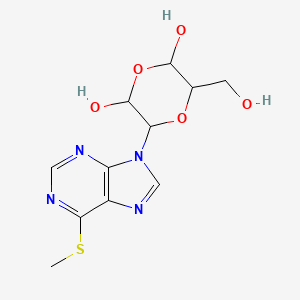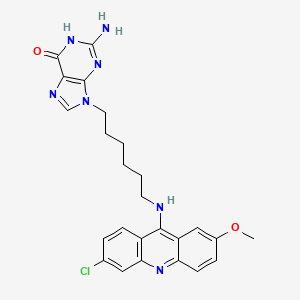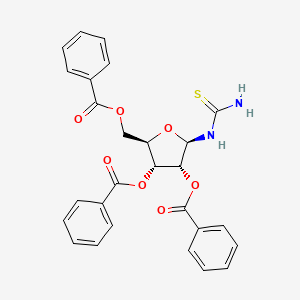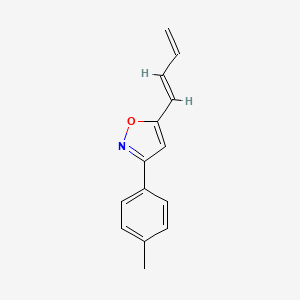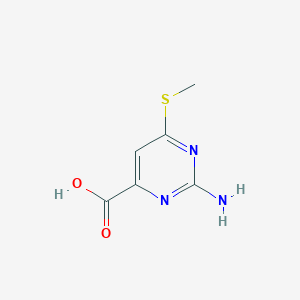
2-Chloro-4-(methylthio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(methylthio)butanoic acid is an organic compound with the molecular formula C5H9ClO2S It is a derivative of butanoic acid, where a chlorine atom and a methylthio group are substituted at the 2nd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methylthio)butanoic acid typically involves the chlorination of 4-(methylthio)butanoic acid. This can be achieved through the reaction of 4-(methylthio)butanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-(methylthio)butanoic acid+SOCl2→2-Chloro-4-(methylthio)butanoic acid+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: H2O2 or KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: 2-Hydroxy-4-(methylthio)butanoic acid or 2-Amino-4-(methylthio)butanoic acid.
Oxidation: 2-Chloro-4-(methylsulfinyl)butanoic acid or 2-Chloro-4-(methylsulfonyl)butanoic acid.
Reduction: 2-Chloro-4-(methylthio)butanol.
Scientific Research Applications
2-Chloro-4-(methylthio)butanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it may have potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and methylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic pathways.
Comparison with Similar Compounds
2-Chloro-4-(methylthio)butanoic acid can be compared with other similar compounds, such as:
4-(Methylthio)butanoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4-(methylsulfinyl)butanoic acid: An oxidized form with different chemical properties and reactivity.
2-Chloro-4-(methylsulfonyl)butanoic acid: A further oxidized form with distinct chemical behavior.
Properties
Molecular Formula |
C5H9ClO2S |
|---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
2-chloro-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C5H9ClO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
NEUOCIDFSLEIKV-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


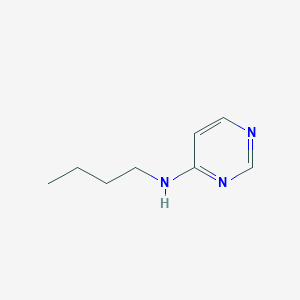
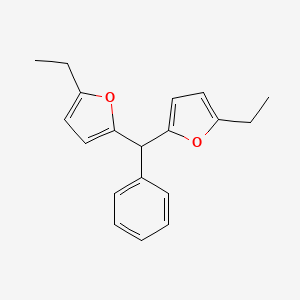
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
